molecular formula C9H10O3S B052587 4'-(Methylsulfonyl)acetophenone CAS No. 10297-73-1

4'-(Methylsulfonyl)acetophenone

Cat. No.: B052587
CAS No.: 10297-73-1
M. Wt: 198.24 g/mol
InChI Key: KAVZYDHKJNABPC-UHFFFAOYSA-N
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Description

4'-(Methylsulfonyl)acetophenone (CAS: 10297-73-1) is a sulfone-containing acetophenone derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the para position of the aromatic ring and a ketone (-COCH₃) functional group. It is synthesized via oxidation of 4'-(methylthio)acetophenone using oxone (potassium peroxymonosulfate) in a THF/water mixture, achieving high yields (~95%) and purity . Key physical properties include a melting point of 128–130°C, distinctive IR absorption bands at 1148 cm⁻¹ (S=O symmetric stretch) and 1309 cm⁻¹ (S=O asymmetric stretch), and an LC-MS molecular ion peak at m/z 198.9 (M+1) .

The compound is widely used as a precursor in medicinal chemistry for synthesizing heterocycles such as imidazo[1,2-b]thiazoles, chromenones, and indole derivatives, which exhibit biological activities like COX-2 inhibition and antimicrobial effects . Its electron-withdrawing sulfonyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic addition and cyclization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4’-(Methylsulfonyl)acetophenone involves the reaction of 4-iodoacetophenone with sodium methanesulfonate in the presence of a catalyst such as cuprous iodide and an inorganic base like potassium carbonate. The reaction is carried out in toluene at 110°C under nitrogen protection for 24 hours . The product is then purified by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the synthesis of 4’-(Methylsulfonyl)acetophenone may involve similar reaction conditions but on a larger scale. The use of high-boiling polar solvents like dimethyl sulfoxide can be employed, although this may pose challenges in terms of solvent recovery and waste management .

Chemical Reactions Analysis

Types of Reactions

4’-(Methylsulfonyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Pharmaceutical Research

4'-(Methylsulfonyl)acetophenone is primarily valued for its role as a building block in the synthesis of various biologically active compounds. Its applications include:

  • Precursor for Heterocyclic Compounds : It serves as a precursor in synthesizing various heterocyclic compounds with potential medicinal properties.
  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. This makes it a candidate for developing new anti-inflammatory drugs .
  • Apoptosis Induction : It has been used to synthesize compounds like 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone, which has shown potent apoptosis-inducing ability in cancer cells .
  • Synthesis of Other Pharmaceuticals : The compound is also involved in synthesizing intermediates for other pharmaceuticals, such as bromo-4-methylsulfonylacetophenone, which is used for preparing DL-threo-2-dichloroacetamido-1-(4-methylsulfonylphenyl)-1,3-propanediol .

Case Studies and Research Findings

  • Cyclooxygenase Inhibition Study :
    • A study demonstrated that derivatives of this compound effectively inhibited COX-2 activity, leading to reduced prostaglandin production. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Cancer Research :
    • Research on the synthesis of furanones from this compound indicated significant anti-cancer properties, particularly in inducing apoptosis in malignant cells. This opens avenues for further exploration in oncology .
  • Synthetic Methodology :
    • Various synthetic methodologies have been explored to optimize yield and purity of this compound derivatives, emphasizing its versatility as a precursor for complex molecules in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4’-(Methylsulfonyl)acetophenone involves its interaction with various molecular targets. For instance, it can act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. By inhibiting COX-2, the compound can reduce inflammation and pain . Additionally, it may induce apoptosis in certain cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
4'-(Methylsulfonyl)acetophenone C₉H₁₀O₃S 198.9 (M+1) -SO₂CH₃, -COCH₃ 128–130
4'-Methoxyacetophenone C₉H₁₀O₂ 150.17 -OCH₃, -COCH₃ 36–38
4-Methylacetophenone C₉H₁₀O 134.18 -CH₃, -COCH₃ –28
4'-(Methylthio)acetophenone C₉H₁₀OS 166.24 -SCH₃, -COCH₃ 60–62

Key Observations :

  • The sulfonyl group in this compound significantly increases molecular weight and melting point compared to its thioether (4'-(Methylthio)acetophenone) and methoxy analogs.
  • Electron-withdrawing groups (-SO₂CH₃) reduce electron density at the carbonyl, enhancing electrophilicity, whereas electron-donating groups (-OCH₃, -CH₃) decrease reactivity in nucleophilic additions .

Reactivity Comparison :

  • The sulfonyl derivative requires an additional oxidation step, increasing synthetic complexity compared to methoxy or methyl analogs.
  • Thioether precursors (e.g., 4'-(Methylthio)acetophenone) are prone to oxidation, whereas sulfones are chemically stable .

Reactivity in Organic Reactions

Aldol Condensation

  • This compound: Reacts with aromatic aldehydes under basic conditions (NaOH/MeOH) to form chalcones, which are precursors to pyrazolines and chromenones. The sulfonyl group accelerates reaction rates due to enhanced carbonyl electrophilicity .
  • 4'-Methoxyacetophenone: Slower reaction kinetics due to electron-donating methoxy group deactivating the carbonyl .

Cyclization Reactions

  • Sulfonyl derivatives form imidazo[1,2-b]thiazoles with 2-aminothiazole, achieving IC₅₀ values of 1.4–1.2 μM for COX-2 inhibition, outperforming non-sulfonylated analogs .
  • Methoxy analogs are less effective in cyclization due to reduced electrophilicity .

Mechanistic Insights :

  • The sulfonyl group improves solubility and target binding via polar interactions with enzyme active sites (e.g., COX-2) .

Stability and Commercial Availability

  • This compound: Commercially available (Tokyo Chemical Industry, >98% purity) and stable under ambient conditions .
  • 4'-(Methylthio)acetophenone: Requires storage under inert conditions to prevent oxidation .

Biological Activity

4'-(Methylsulfonyl)acetophenone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C9H10O3SC_9H_{10}O_3S, features a methylsulfonyl group attached to an acetophenone structure. Its unique functional groups contribute to its biological properties, making it a valuable precursor in organic synthesis and pharmaceutical applications .

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : this compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. It affects various bacterial strains and has shown efficacy against resistant strains .
  • Anti-inflammatory Properties : The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced inflammatory responses, suggesting potential use in treating inflammatory diseases .
  • Antidiabetic Effects : Derivatives of this compound have been synthesized that exhibit potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This suggests potential for managing diabetes .
  • Apoptosis Induction : Research indicates that certain derivatives can induce apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent. For example, compounds derived from this compound have been linked to apoptosis-inducing mechanisms in various cancer cell lines .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways (e.g., COX-1 and COX-2), which may reduce the production of pro-inflammatory mediators .
  • Cell Signaling Pathways : It modulates various signaling pathways, including the NF-κB pathway, which is crucial for immune responses and cell survival. By interfering with these pathways, the compound may alter cell proliferation and survival rates .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential .

Case Study 2: Anti-inflammatory Action

In vitro assays demonstrated that this compound effectively inhibited COX enzymes, leading to decreased levels of prostaglandins in treated cells. This suggests its application in developing anti-inflammatory drugs .

Case Study 3: Antidiabetic Activity

Research on thiosemicarbazone derivatives derived from this compound revealed significant inhibition of α-glucosidase and α-amylase activities. These findings support its potential use in managing postprandial hyperglycemia in diabetic patients .

Data Summary Table

Biological ActivityMechanism of ActionReferences
AntimicrobialInhibition of bacterial growth,
Anti-inflammatoryInhibition of COX enzymes,
AntidiabeticInhibition of α-glucosidase/α-amylase,
Apoptosis inductionInduction of apoptotic pathways ,

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4'-(Methylsulfonyl)acetophenone, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used method involves bromination of 4-(methylsulfonyl)acetophenone to form α-bromo intermediates, followed by nucleophilic substitution with amines (e.g., aniline derivatives) under basic conditions (NaHCO₃, anhydrous MeOH, 50–70°C). Reaction pH (4–6) and solvent purity are critical to avoid side reactions like over-bromination or hydrolysis. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm the methylsulfonyl group (δ 3.0–3.3 ppm for S-CH₃) and acetophenone backbone.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 199.05 for C₉H₁₀O₃S).
  • HPLC : For purity assessment (C18 column, acetonitrile/water gradient).
  • Melting Point : Lit. range 126–129°C; deviations may indicate impurities .

Q. How does the methylsulfonyl group influence the compound’s physicochemical properties compared to other acetophenone derivatives?

  • Methodological Answer : The electron-withdrawing methylsulfonyl group increases polarity and hydrogen-bonding capacity, raising melting points (126–129°C vs. ~20°C for unsubstituted acetophenone) and reducing solubility in nonpolar solvents. Computational models (e.g., COSMO-RS) predict logP values ~1.2, indicating moderate hydrophobicity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance bioactivity in medicinal chemistry?

  • Methodological Answer : Introduce substituents at the acetophenone α-carbon (e.g., bromine) or para-position (e.g., amino groups) to modulate electronic effects. For example, α-bromo derivatives act as alkylating agents in kinase inhibition studies. Computational docking (AutoDock Vina) and QSAR models guide rational design by predicting binding affinities to targets like COX-2 or EGFR .

Q. What computational models best predict the solubility of this compound in supercritical CO₂ for extraction optimization?

  • Methodological Answer : Density-based models (Chrastil, Del Valle–Aguilera) and Peng-Robinson EOS with Stryjek-Vera mixing rules show high accuracy (SSE <5%) for solubility in scCO₂. Experimental validation at 313–343 K and 10–28 MPa reveals solubility increases with pressure and temperature, critical for designing green extraction protocols .

Q. How do contradictory reactivity data arise between this compound and structurally similar compounds (e.g., 4'-methoxy derivatives)?

  • Methodological Answer : The methylsulfonyl group’s strong electron-withdrawing nature reduces nucleophilic aromatic substitution (NAS) rates compared to electron-donating groups (e.g., methoxy). Kinetic studies (UV-Vis monitoring) and DFT calculations (Hammett σ⁺ parameters) quantify these differences, explaining discrepancies in reaction yields .

Q. What role does this compound play in synthesizing bioactive molecules like Sarolaner?

  • Methodological Answer : It serves as a key intermediate in the synthesis of Sarolaner, a veterinary antiparasitic. The methylsulfonyl group enhances metabolic stability. Optimized steps include Ullmann coupling with aryl halides and Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce heterocyclic moieties .

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated reactions?

  • Methodological Answer : ESR studies show the methylsulfonyl group stabilizes radical intermediates via resonance. In photochemical reactions (e.g., with AIBN initiators), the acetophenone carbonyl participates in H-abstraction, forming benzyl radicals. Kinetic isotope effects (KIE) and trapping experiments validate proposed pathways .

Q. Experimental Design & Troubleshooting

Q. How should researchers handle discrepancies in reported melting points or spectral data?

  • Methodological Answer : Cross-validate with multiple sources (e.g., PubChem, NIST) and confirm purity via HPLC. Recrystallization from ethanol/water (1:3) often resolves inconsistencies caused by polymorphic forms or residual solvents .

Q. What strategies mitigate byproduct formation during bromination of this compound?

  • Methodological Answer : Control bromine stoichiometry (1.1 eq.) and use glacial acetic acid as a solvent to suppress di-bromination. Low temperatures (0–5°C) and slow addition of Br₂ reduce side reactions. Monitor progress via TLC (Rf ~0.5 in DCM) .

Q. How can researchers optimize the compound’s stability in biological assays?

  • Methodological Answer : Store solutions in anhydrous DMSO at −20°C to prevent hydrolysis. For in vitro studies, include antioxidants (e.g., ascorbic acid) in buffers. LC-MS stability assays (37°C, pH 7.4) identify degradation pathways .

Q. Data Interpretation & Applications

Q. What evidence supports the use of this compound in proteomics research?

  • Methodological Answer : Its methylsulfonyl group acts as a Michael acceptor in cysteine-targeted proteomics. SILAC (Stable Isotope Labeling by Amino Acids) workflows quantify protein interaction changes, validated via Western blot or SPR .

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)ethanone
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InChI

InChI=1S/C9H10O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KAVZYDHKJNABPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70145593
Record name 1-(4-(Methylsulphonyl)phenyl)ethan-1-one
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Molecular Weight

198.24 g/mol
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CAS No.

10297-73-1
Record name 1-[4-(Methylsulfonyl)phenyl]ethanone
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Record name 4-Methylsulfonylacetophenone
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Record name 1-[4-(methylsulphonyl)phenyl]ethan-1-one
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Synthesis routes and methods I

Procedure details

A solution of 152 g (0.96 mol) of KMnO4 in 3.5 1 of water is introduced into a mixture of 117.1 g (0.7 mol) of 4-(methylthio)acetophenone, prepared in Example 2c, and 292 ml of acetic acid. 2.3 l of water are added and the reaction temperature is allowed to return to room temperature. Saturated sodium sulfite solution is added dropwise until the solution is decolorized. This is left to stand overnight at room temperature. The solid obtained is filtered off, washed copiously with water and recrystallized from 95% ethanol to give 91.5 g of 4-(methylsulfonyl)acetophenone.
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152 g
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117.1 g
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Synthesis routes and methods II

Procedure details

A solution of 1036 g of oxone and 11.7 g of EDTA (Ethylene diamine tetraacetic acid) dissolved in 3.8 l of water is added dropwise to a solution of (4-methylthiophenyl)ethanone (prepared according to J. Am. Chem. Soc. 1952 p. 5475) in 1 l of acetone and 1.1 l of water, the temperature being kept below 32° C. The reaction mixture is stirred for 16 h after the end of the addition, then 550 g of sodium metabisulphite are added portionwise. The reaction mixture is then filtered, the solid obtained is taken up in water, dried in the oven and recrystallised from ethanol.
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1036 g
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11.7 g
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3.8 L
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1.1 L
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550 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4'-(Methylsulfonyl)acetophenone
4'-(Methylsulfonyl)acetophenone
4'-(Methylsulfonyl)acetophenone
4'-(Methylsulfonyl)acetophenone
4'-(Methylsulfonyl)acetophenone
4'-(Methylsulfonyl)acetophenone

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